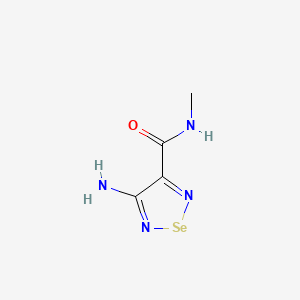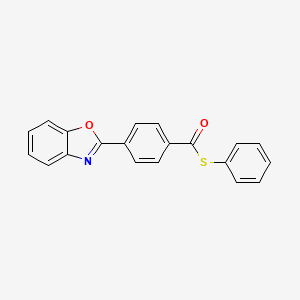
S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole coreThe reaction conditions often include the use of catalysts such as metal catalysts or nanocatalysts, and the reactions are carried out under reflux conditions in solvents like ethanol or chlorobenzene .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or a sulfide.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Aplicaciones Científicas De Investigación
S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In anticancer research, it inhibits enzymes such as protein tyrosine phosphatase-1B, which plays a role in cancer cell signaling and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate include other benzoxazole derivatives such as:
- 2-Phenylbenzoxazole
- 2-Piperidine-benzoxazole
- 4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the benzoxazole core with the phenyl and carbothioate groups. This structure imparts distinct chemical and biological properties, such as enhanced antimicrobial activity and specific photophysical characteristics, making it a valuable compound for various applications .
Propiedades
Número CAS |
62572-77-4 |
|---|---|
Fórmula molecular |
C20H13NO2S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
S-phenyl 4-(1,3-benzoxazol-2-yl)benzenecarbothioate |
InChI |
InChI=1S/C20H13NO2S/c22-20(24-16-6-2-1-3-7-16)15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)23-19/h1-13H |
Clave InChI |
MQDDPMUUXPQKMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


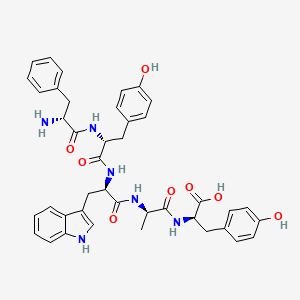
![7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol](/img/structure/B12918335.png)
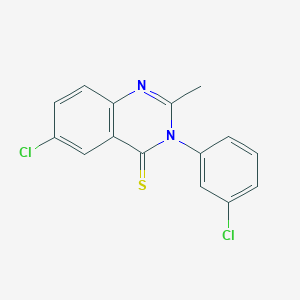
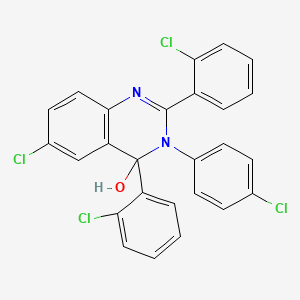
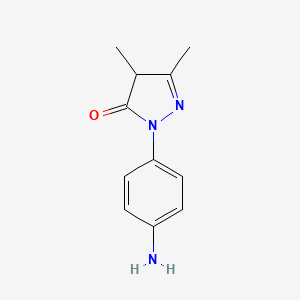
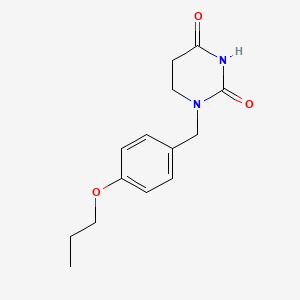
![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)
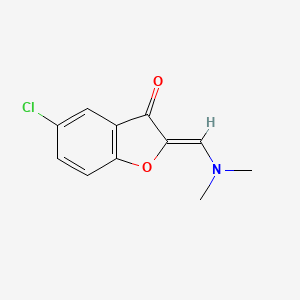
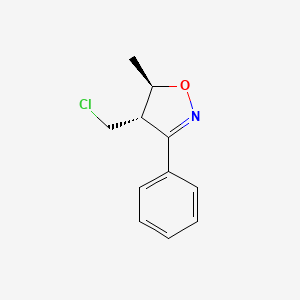
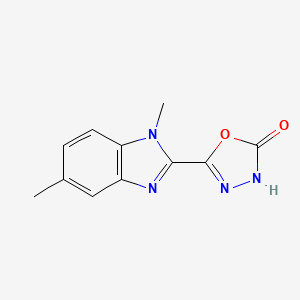
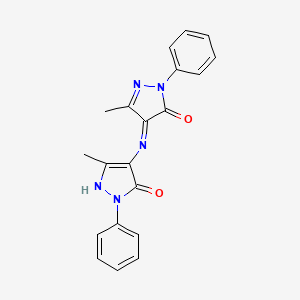
![2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)
